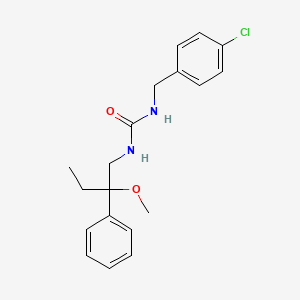
1-(4-Chlorobenzyl)-3-(2-methoxy-2-phenylbutyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorobenzyl)-3-(2-methoxy-2-phenylbutyl)urea is a synthetic compound that has gained significant attention in scientific research due to its potential in treating various medical conditions. The compound is also known as TAK-659 and is classified as a kinase inhibitor.
科学的研究の応用
Nature of Urea-Fluoride Interaction
Research by Boiocchi et al. (2004) explores the hydrogen bonding interactions between urea derivatives and various anions in solution, demonstrating the stability of these complexes and their response to fluoride ions. This study highlights the potential of urea derivatives in probing anion interactions and could inform further research into their reactivity and applications in materials science (Boiocchi et al., 2004).
Pharmacoproteomics of Urea Derivatives
Singh et al. (2006) investigated the proteome of cystic fibrosis bronchial epithelial cells treated with 4-Phenylbutyrate (4-PBA), a urea derivative. Their work identifies cellular pathways affected by 4-PBA, suggesting its potential in modulating protein processing and trafficking. This illustrates the utility of urea derivatives in studying cellular responses and disease treatment mechanisms (Singh et al., 2006).
Urea Derivatives as Anticancer Agents
Research into the synthesis and in vitro assay of 1-aryl-3-(2-chloroethyl) ureas for their cytotoxicity against human adenocarcinoma cells unveils the potential of these compounds as anticancer agents. Gaudreault et al. (1988) found specific derivatives to exhibit significant cytotoxicity, opening avenues for their development into therapeutic agents (Gaudreault et al., 1988).
Inhibition of Chitin Synthesis
Deul et al. (1978) described the insecticidal effect of urea derivatives through the inhibition of chitin synthesis in the cuticle of larvae. This study provides insight into the mechanism of action of these compounds and their potential application in pest control (Deul et al., 1978).
Photodegradation and Hydrolysis of Pesticides
Gatidou and Iatrou (2011) studied the photodegradation and hydrolysis of selected substituted urea pesticides, providing valuable data on the environmental behavior of these compounds. Their findings contribute to understanding the persistence and degradation pathways of urea-derived pesticides in water bodies (Gatidou & Iatrou, 2011).
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2-methoxy-2-phenylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2/c1-3-19(24-2,16-7-5-4-6-8-16)14-22-18(23)21-13-15-9-11-17(20)12-10-15/h4-12H,3,13-14H2,1-2H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXLDVHUMVNUAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)NCC1=CC=C(C=C1)Cl)(C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
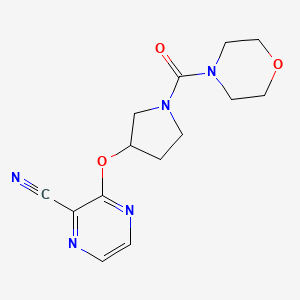
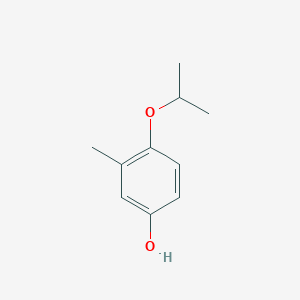

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2930309.png)
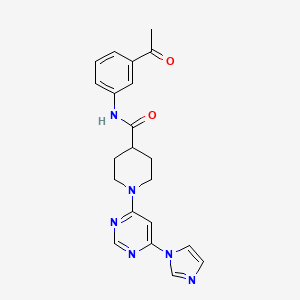
![ethyl 2-(4-(4-fluoro-3-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2930316.png)
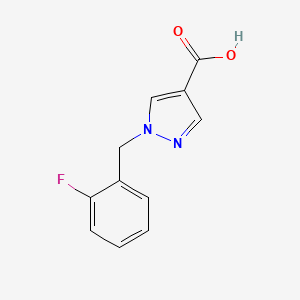


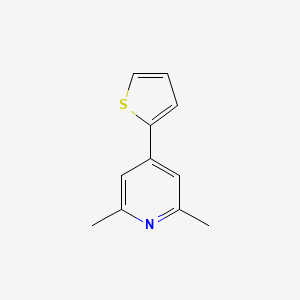
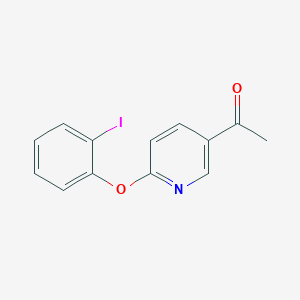
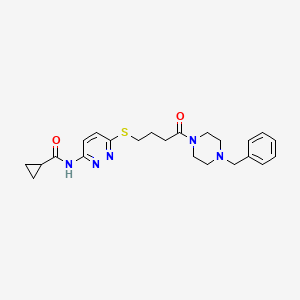
![1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2930326.png)
![(4E)-2-methyl-6-oxo-4-({[4-(trifluoromethoxy)phenyl]amino}methylidene)-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2930327.png)
